molecular formula C10H12BrNO2 B8764547 Methyl 2-amino-3-(4-bromophenyl)propanoate

Methyl 2-amino-3-(4-bromophenyl)propanoate

Cat. No. B8764547
M. Wt: 258.11 g/mol
InChI Key: YQWYXOBDKUWXCE-UHFFFAOYSA-N
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Patent
US08940722B2

Procedure details

A mixture of 2-amino-3-(4-bromophenyl)propanoic acid 3c (24.4 g, 100 mmol) in HCl/MeOH (300 mL) was stirred at reflux overnight. TLC analysis indicated the total consumption of compound 3c. The mixture was concentrated to give 3d as a pale yellow solid (24 g, 92% yield).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].Cl.[CH3:15]O>>[NH2:1][CH:2]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)[C:3]([O:5][CH3:15])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
NC(C(=O)O)CC1=CC=C(C=C1)Br
Name
Quantity
300 mL
Type
reactant
Smiles
Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the total consumption of compound 3c
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OC)CC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08940722B2

Procedure details

A mixture of 2-amino-3-(4-bromophenyl)propanoic acid 3c (24.4 g, 100 mmol) in HCl/MeOH (300 mL) was stirred at reflux overnight. TLC analysis indicated the total consumption of compound 3c. The mixture was concentrated to give 3d as a pale yellow solid (24 g, 92% yield).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].Cl.[CH3:15]O>>[NH2:1][CH:2]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)[C:3]([O:5][CH3:15])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
NC(C(=O)O)CC1=CC=C(C=C1)Br
Name
Quantity
300 mL
Type
reactant
Smiles
Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the total consumption of compound 3c
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OC)CC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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